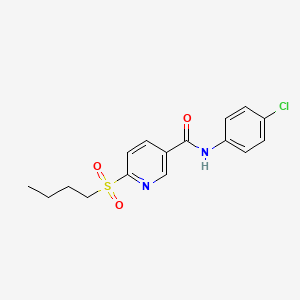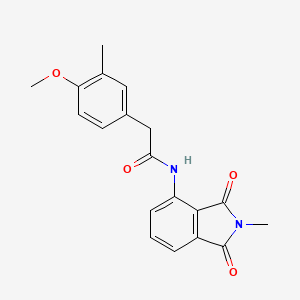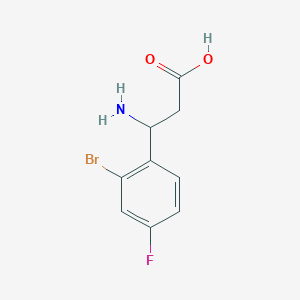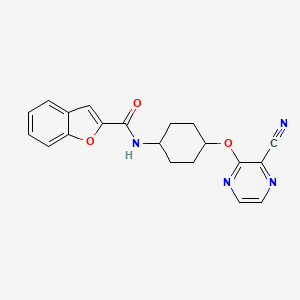![molecular formula C17H29BN2O4 B2523601 N-[3-(2-méthoxyéthoxy)propyl]-5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyridin-2-amine CAS No. 2490665-96-6](/img/structure/B2523601.png)
N-[3-(2-méthoxyéthoxy)propyl]-5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.24. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique et intermédiaires pharmaceutiques
Les composés organoborés jouent un rôle crucial dans la synthèse organique. Ce composé, avec ses groupes borate et sulfonamide, peut être synthétisé par des réactions nucléophiles et d'amidation. Il sert d'intermédiaire dans la production d'autres composés précieux. Plus précisément, les dérivés d'acide boronique sont utilisés pour protéger les diols lors de la synthèse de médicaments, participer à la synthèse asymétrique d'acides aminés et faciliter les réactions de Diels-Alder et de couplage de Suzuki. De plus, les composés d'acide borique trouvent des applications en tant qu'inhibiteurs enzymatiques et médicaments ligands spécifiques .
Systèmes d'administration de médicaments
Les liaisons esters boriques, telles que celles présentes dans ce composé, sont utilisées pour construire des vecteurs de médicaments sensibles aux stimuli. Ces vecteurs réagissent aux variations de pH, des niveaux de glucose et d'ATP dans l'organisme. Parmi les exemples de vecteurs de médicaments basés sur des liaisons borate, on peut citer les conjugués médicament-polymère, les micelles polymériques, les polymères linéaires-hyperbranchés et la silice mésoporeuse. Ces systèmes peuvent délivrer des médicaments anticancéreux, de l'insuline et des gènes, offrant une libération contrôlée du médicament .
Chimie computationnelle et modélisation moléculaire
Les calculs de la théorie de la fonctionnelle de la densité (DFT) fournissent des informations sur la structure électronique du composé, le potentiel électrostatique moléculaire et les orbitales moléculaires frontières. Les chercheurs utilisent la DFT pour prédire ses propriétés et son comportement, ce qui aide à la conception rationnelle de médicaments et à la compréhension de sa réactivité.
En résumé, la N-[3-(2-méthoxyéthoxy)propyl]-5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyridin-2-amine est un composé polyvalent dont les applications s'étendent de la synthèse organique à la délivrance de médicaments, en passant par la science des matériaux et les études biologiques. Ses caractéristiques uniques en font un domaine de recherche passionnant pour les scientifiques de toutes disciplines . Si vous avez d'autres questions ou si vous avez besoin de détails supplémentaires, n'hésitez pas à les poser ! 😊
Propriétés
IUPAC Name |
N-[3-(2-methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(20-13-14)19-9-6-10-22-12-11-21-5/h7-8,13H,6,9-12H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUWUZVMKVUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523518.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)
![1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide](/img/structure/B2523529.png)
![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)



